molecular formula C8H8BrFO2 B6306001 (4-Bromo-2-fluoro-3-methoxyphenyl)methanol CAS No. 1824060-26-5

(4-Bromo-2-fluoro-3-methoxyphenyl)methanol

Cat. No.: B6306001
CAS No.: 1824060-26-5
M. Wt: 235.05 g/mol
InChI Key: PDLQDDSTECDIRG-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-3-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8BrFO2 and a molecular weight of 235.05 g/mol . It is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group attached to a benzene ring, along with a hydroxymethyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient synthetic approach combines Bouveault formylation and hydride reduction . This method allows for the telescoping of the two steps, making the process more efficient.

Industrial Production Methods

Industrial production methods for (4-Bromo-2-fluoro-3-methoxyphenyl)methanol are not widely documented. the principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, are applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-3-methoxyphenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of the bromine or fluorine atoms.

Scientific Research Applications

(4-Bromo-2-fluoro-3-methoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-3-methoxyphenyl)methanol involves its interaction with specific molecular targets. The presence of the hydroxymethyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2-fluoro-3-methoxyphenyl)methanol is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the methoxy and hydroxymethyl groups, makes it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

(4-bromo-2-fluoro-3-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLQDDSTECDIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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